molecular formula C6H5BrFNO2 B567789 2-Bromo-3-fluoroisonicotinaldehyde hydrate CAS No. 1227572-94-2

2-Bromo-3-fluoroisonicotinaldehyde hydrate

Cat. No.: B567789
CAS No.: 1227572-94-2
M. Wt: 222.013
InChI Key: FYISHJPSPNVIGM-UHFFFAOYSA-N
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Description

2-Bromo-3-fluoroisonicotinaldehyde hydrate is a chemical compound that has garnered attention in various fields of research, including medical, environmental, and industrial applications. It is a derivative of isonicotinic acid and is known for its unique chemical properties.

Scientific Research Applications

2-Bromo-3-fluoroisonicotinaldehyde hydrate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

The compound is classified as dangerous, with hazard statements indicating it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-fluoroisonicotinaldehyde hydrate typically involves the bromination and fluorination of isonicotinic acid derivatives. The reaction conditions often require an inert atmosphere and temperatures ranging from 2-8°C .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-fluoroisonicotinaldehyde hydrate undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Reagents such as sodium methoxide and palladium catalysts are often used.

Major Products:

    Oxidation: 2-Bromo-3-fluoroisonicotinic acid.

    Reduction: 2-Bromo-3-fluoroisonicotinalcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 2-Bromo-3-fluoroisonicotinaldehyde hydrate involves its interaction with various molecular targets and pathways. The compound’s effects are primarily mediated through its functional groups, which can participate in various chemical reactions. The bromine and fluorine atoms, as well as the aldehyde group, play crucial roles in its reactivity and biological activity .

Comparison with Similar Compounds

  • 2-Bromoisonicotinaldehyde
  • 3-Fluoroisonicotinaldehyde
  • 2-Chloro-3-fluoroisonicotinaldehyde

Comparison: 2-Bromo-3-fluoroisonicotinaldehyde hydrate is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical properties compared to its analogs.

Properties

IUPAC Name

2-bromo-3-fluoropyridine-4-carbaldehyde;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFNO.H2O/c7-6-5(8)4(3-10)1-2-9-6;/h1-3H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYISHJPSPNVIGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C=O)F)Br.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90716709
Record name 2-Bromo-3-fluoropyridine-4-carbaldehyde--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227572-94-2
Record name 2-Bromo-3-fluoropyridine-4-carbaldehyde--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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